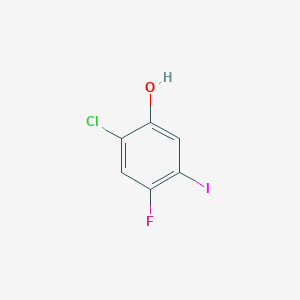

2-Chloro-4-fluoro-5-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAMUYYGGYKGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306770 | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148254-33-5 | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148254-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for 2-Chloro-4-fluoro-5-iodophenol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-fluoro-5-iodophenol, a halogenated phenol of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the rationale behind experimental choices and provides a framework for the interpretation of spectral data, ensuring scientific integrity and practical applicability.

Introduction

This compound (CAS No. 148254-33-5) is a polysubstituted aromatic compound. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group on a benzene ring, gives rise to distinct spectroscopic features. Accurate characterization of this molecule is paramount for its application in synthetic protocols and for understanding its role in medicinal chemistry. This guide will systematically explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data pertinent to this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For this compound, electron ionization (EI) is a suitable method for generating a detailed mass spectrum, providing both the molecular weight and valuable structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M•+).[1]

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Presentation: Predicted Mass Spectrum

| m/z (Predicted) | Relative Intensity | Proposed Fragment |

| 272/274 | High | [M]•+ (Molecular ion peak with isotopic pattern for Cl) |

| 145/147 | Moderate | [[M - I]•+ |

| 117/119 | Moderate | [[M - I - CO]•+ |

| 88 | Low | [[C4H2FO]+ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Interpretation of the Mass Spectrum

The molecular ion peak is expected at m/z 272, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The presence of a peak at m/z 274 with roughly one-third the intensity will confirm the presence of a single chlorine atom.

The fragmentation of halogenated aromatic compounds is influenced by the relative bond strengths and the stability of the resulting fragments.[2][3] A primary fragmentation pathway is the loss of the iodine atom, which is the weakest C-halogen bond, to give a fragment at m/z 145/147. Subsequent loss of carbon monoxide (CO) from the phenolic ring can lead to a fragment at m/z 117/119.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum provides valuable information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector.

-

Spectrum Generation: The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Data Presentation: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3550-3200 (broad) | O-H stretch (phenolic) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1260-1180 | C-O stretch (phenolic) |

| 1100-1000 | C-F stretch |

| 850-550 | C-Cl stretch |

| ~500 | C-I stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad and strong absorption in the region of 3550-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[4][5][6][7][8]

Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ region.[9][10][11] The characteristic C=C stretching vibrations of the benzene ring will be observed as a series of peaks between 1600 and 1450 cm⁻¹.[12][13]

The C-O stretching vibration of the phenol is expected in the 1260-1180 cm⁻¹ range. The carbon-halogen stretching vibrations will appear at lower wavenumbers. The C-F stretch is typically found between 1100-1000 cm⁻¹, the C-Cl stretch between 850-550 cm⁻¹, and the C-I stretch at approximately 500 cm⁻¹.[14][15]

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.[16][17][18][19][20] For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OH | 5.0 - 6.0 | Broad Singlet | - |

| H-3 | ~7.3 | Doublet | ³J(H,F) ≈ 8-10 |

| H-6 | ~7.0 | Doublet | ⁴J(H,F) ≈ 2-4 |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (C-F) | ~155-160 (d, ¹J(C,F) ≈ 240-250 Hz) |

| C-1 (C-OH) | ~150-155 |

| C-2 (C-Cl) | ~120-125 |

| C-6 | ~115-120 |

| C-3 | ~110-115 |

| C-5 (C-I) | ~85-90 |

Note: These are predicted values based on the analysis of similar compounds and established substituent effects. Actual experimental values may vary slightly.

Interpretation of the NMR Spectra

¹H NMR: The spectrum is expected to be relatively simple due to the presence of only two aromatic protons. The phenolic proton (-OH) will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic proton at position 3 (H-3) will be a doublet due to coupling with the fluorine at position 4. The proton at position 6 (H-6) will also appear as a doublet due to a smaller four-bond coupling to the fluorine. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing and deshielding effects of the halogen substituents.

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the benzene ring. The carbon atom bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹J(C,F)), appearing as a doublet. The carbon attached to the iodine (C-5) is expected to be the most upfield among the aromatic carbons due to the heavy atom effect of iodine. The other carbon signals will be influenced by the combined electronic effects of all the substituents. The use of online prediction tools can further refine these estimated chemical shifts.[21][22][23][24][25][26]

Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and validated structural characterization. The predicted data and interpretation presented in this guide offer a robust framework for researchers working with this compound, facilitating its identification and use in further scientific endeavors. The synergy of these analytical techniques allows for an unambiguous confirmation of the molecular structure, which is a critical step in any chemical research and development pipeline.

References

-

Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodine/Phenol Reaction Progress Summary. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

-

Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

-

Magritek. (n.d.). Aromatic Systems and JRES Experiments. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted). Retrieved from [Link]

-

Risø National Laboratory. (n.d.). Iodination of phenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodophenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 4-Iodophenol | C6H5IO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of empirical methods of 13C NMR chemical shift prediction as a filter for stereoisomer discrimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]Groups)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. fiveable.me [fiveable.me]

- 13. m.youtube.com [m.youtube.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. longdom.org [longdom.org]

- 17. process-nmr.com [process-nmr.com]

- 18. microbenotes.com [microbenotes.com]

- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. ijirset.com [ijirset.com]

- 21. CASPRE [caspre.ca]

- 22. docs.chemaxon.com [docs.chemaxon.com]

- 23. acdlabs.com [acdlabs.com]

- 24. PROSPRE [prospre.ca]

- 25. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoro-5-iodophenol

Introduction

2-Chloro-4-fluoro-5-iodophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three different halogen atoms and a hydroxyl group, offers multiple points for further chemical modification, making it a valuable intermediate for targeted drug design and the development of novel functional materials. This guide provides a comprehensive overview of the primary synthetic route to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthetic Pathway: A Two-Step Halogenation Approach from 4-Fluorophenol

The most direct and industrially viable route to this compound commences with the readily available starting material, 4-fluorophenol. The synthesis proceeds via a sequential two-step electrophilic aromatic substitution, first introducing a chlorine atom and subsequently an iodine atom onto the phenolic ring.

Part A: Synthesis of 2-Chloro-4-fluorophenol from 4-Fluorophenol

The initial step involves the regioselective chlorination of 4-fluorophenol. This reaction is a classic example of electrophilic aromatic substitution on an activated benzene ring.

Causality Behind Experimental Choices:

The hydroxyl group of the phenol is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is also an ortho, para-director. Since the para position is already occupied by a fluorine atom, the incoming electrophile (the chlorine) is predominantly directed to the positions ortho to the hydroxyl group.

The reaction is typically carried out using elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The use of chlorine gas in the presence of water has been shown to be a high-yield method, with the water serving to dissolve the hydrogen chloride byproduct generated during the reaction.[1] This process is advantageous due to the low cost of the reagents and the mild reaction conditions required.[1][2][3]

Part B: Synthesis of this compound from 2-Chloro-4-fluorophenol

The second and final step is the iodination of the 2-chloro-4-fluorophenol intermediate. The success of this step hinges on the precise control of regioselectivity to install the iodine atom at the desired C5 position.

Expertise in Predicting Regioselectivity:

The directing effects of the substituents on the 2-chloro-4-fluorophenol ring dictate the position of the incoming iodine electrophile. The hydroxyl group remains the most powerful activating group and an ortho, para-director. The chlorine and fluorine atoms are deactivating groups but are also ortho, para-directors. The cumulative effect of these substituents directs the iodine to the C5 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating fluorine and chlorine atoms.

Common and effective reagents for the iodination of phenols include N-iodosuccinimide (NIS) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), or molecular iodine (I₂) in combination with a silver salt like silver sulfate (Ag₂SO₄).[4] The use of NIS with an acid catalyst is a mild and highly regioselective method for the iodination of phenols.[5] The silver salt in the I₂/Ag₂SO₄ system acts as a halogen activator, increasing the electrophilicity of the iodine.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of this compound.

Protocol 1: Synthesis of 2-Chloro-4-fluorophenol

-

To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 4-fluorophenol (11.2 g, 0.10 mol) and water (20 ml).

-

Cool the mixture to 5°C in an ice bath.

-

Slowly bubble chlorine gas (an equimolar amount) into the stirred mixture over a period of 15 minutes, maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Allow the reaction mixture to warm to room temperature and then separate the organic and aqueous layers.

-

The crude product in the organic layer can be purified by distillation under reduced pressure to yield 2-chloro-4-fluorophenol.[1]

Protocol 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-chloro-4-fluorophenol (1.46 g, 10 mmol) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (2.25 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

| Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | 4-Fluorophenol | 2-Chloro-4-fluorophenol | Cl₂, H₂O | 5 | ~93 | ~98 |

| 2 | 2-Chloro-4-fluorophenol | This compound | NIS, p-TsOH | Room Temp. | High | High |

Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

References

-

Huwiler, M., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469. [Link]

-

Joshi, S. N., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. [Link]

- Olah, G. A., et al. (1979). Aromatic substitution. 42. Peroxy-acid-induced iodination of arenes with molecular iodine. The Journal of Organic Chemistry, 44(22), 3872-3881.

- Prakash, G. K. S., et al. (2004). N-Iodosuccinimide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Togo, H., & Iida, S. (2006). A convenient and efficient method for the iodination of aromatic compounds with iodine and silver sulfate. Tetrahedron Letters, 47(17), 2997-3000.

- Process for preparing 2-chloro-4-fluorophenol. (1991).

- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).

- Process for preparing 2-chloro-4-fluorophenol. (1991).

- Process for preparing 2-chloro-4-fluorophenol. (1991).

- Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).

- Process for preparing 2-chloro-4-fluorophenol. (1991).

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Chloro-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. US4620042A - Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol - Google Patents [patents.google.com]

- 4. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-iodophenol in Common Organic Solvents

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for successful formulation, purification, and ultimately, therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug candidate's journey from the laboratory to clinical application. This technical guide provides an in-depth exploration of the solubility of 2-chloro-4-fluoro-5-iodophenol, a halogenated phenol of interest in medicinal chemistry and organic synthesis.[1]

The presence of multiple halogen substituents on the phenol ring significantly influences its electronic and steric properties, thereby impacting its interactions with various solvents.[1] This guide will delve into the predicted physicochemical characteristics of this compound, outline a robust experimental protocol for determining its thermodynamic solubility, and provide an expert analysis of its expected solubility profile in a range of common organic solvents. The "like dissolves like" principle, which posits that substances with similar polarities are more likely to be soluble in one another, serves as a foundational concept in this exploration.[2][3]

Physicochemical Properties of this compound

Chemical Structure:

The molecular structure of this compound is foundational to its properties. The arrangement of the chloro, fluoro, and iodo substituents, along with the hydroxyl group on the benzene ring, dictates its polarity, hydrogen bonding capabilities, and overall size.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Source/Method |

| IUPAC Name | This compound | Sigma-Aldrich[4] |

| CAS Number | 148254-33-5 | Sigma-Aldrich[4] |

| Molecular Formula | C₆H₃ClFIO | CymitQuimica[1] |

| Molecular Weight | 272.44 g/mol | CymitQuimica[1] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| pKa | ~7-8 | Inferred from related halophenols[5][6] |

| logP | ~3-4 | Inferred from related halophenols |

Note on Predicted Values: The pKa and logP values are estimations based on the properties of structurally similar compounds. The presence of electron-withdrawing halogen atoms is expected to increase the acidity of the phenolic proton (lower pKa) compared to phenol itself. The significant halogenation also increases the lipophilicity of the molecule, leading to a higher predicted octanol-water partition coefficient (logP).

Solubility of this compound in Common Organic Solvents

Direct experimental data on the quantitative solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its predicted physicochemical properties, particularly its relatively high lipophilicity (high logP) and the presence of a polar hydroxyl group capable of hydrogen bonding, we can anticipate its solubility trends.

The principle of "like dissolves like" is a valuable guide.[2][3] Solvents with similar polarity and hydrogen bonding capabilities to the solute are generally more effective at dissolving it. Given that this compound possesses both a nonpolar aromatic ring with bulky halogens and a polar hydroxyl group, it is expected to exhibit solubility in a range of solvents.

Expected Solubility Trends:

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can form hydrogen bonds with the hydroxyl group of the alcohol solvents. The alkyl portion of the alcohols can interact with the nonpolar aromatic ring. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can interact with the polar hydroxyl group of the phenol. Their ability to accept hydrogen bonds is a key factor. |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the halogenated aromatic ring has nonpolar character, the presence of the polar hydroxyl group will limit solubility in highly nonpolar solvents. Toluene, being aromatic, may show slightly better solubility than aliphatic hexane due to pi-pi stacking interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is intermediate, and they can interact favorably with both the polar and nonpolar regions of the molecule. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive and reliable solubility data, a robust experimental protocol is essential. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9][10] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).[5][11][12][13][14]

Figure 2: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology:

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (compatible with the organic solvents)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, acid modifier)

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

4. Sample Preparation for Analysis:

-

After the equilibration period, remove the vials from the incubator and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

5. HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the prepared standards and the diluted sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Discussion and Field-Proven Insights

The solubility of a compound is not merely a single data point but a reflection of the intricate interplay between the solute and the solvent at a molecular level. For this compound, its halogenated and phenolic nature presents a fascinating case study.

-

Impact of Halogenation: The presence of chlorine, fluorine, and iodine atoms significantly increases the molecular weight and surface area of the molecule, which can influence its crystal lattice energy. A higher crystal lattice energy would generally lead to lower solubility. However, these halogens also contribute to the lipophilicity of the compound, enhancing its affinity for nonpolar and moderately polar organic solvents.

-

The Role of the Phenolic Hydroxyl Group: The hydroxyl group is a key player in the solubility of this compound. Its ability to act as both a hydrogen bond donor and acceptor makes it particularly amenable to dissolving in protic solvents like alcohols. In aprotic polar solvents, it can still act as a hydrogen bond donor to the solvent's acceptor atoms (e.g., the oxygen in acetone or DMSO).

-

Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and can sometimes overestimate the true equilibrium solubility due to the formation of supersaturated solutions.[7][9] The shake-flask method described in this guide is designed to determine the thermodynamic solubility, which represents the true equilibrium state and is more relevant for formulation and development decisions.[7][8][9][10]

-

Practical Implications for Drug Development: A comprehensive solubility profile in various organic solvents is invaluable for several stages of drug development:

-

Crystallization and Purification: Identifying suitable solvent systems for efficient crystallization and removal of impurities.

-

Formulation: Selecting appropriate co-solvents or vehicles for preclinical and clinical formulations.

-

Analytical Method Development: Choosing appropriate diluents for sample preparation in various analytical techniques.

-

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong understanding of its physicochemical properties allows for reasoned predictions of its behavior in common organic solvents. This technical guide has provided a framework for understanding these properties, a detailed and reliable experimental protocol for their determination, and expert insights into the practical implications of solubility data. For researchers and drug development professionals, the principles and methodologies outlined herein serve as a robust foundation for the rational selection of solvents and the successful advancement of compounds like this compound through the development pipeline.

References

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. Retrieved from [Link]

-

Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). Scirp.org. Retrieved from [Link]

-

Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-Chloro-4-fluorophenol | C6H4ClFO | CID 74814. (n.d.). PubChem. Retrieved from [Link]

-

Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. (2006). PubMed. Retrieved from [Link]

-

Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). (n.d.). Cheméo. Retrieved from [Link]

-

2-Chloro-4-fluorophenol.pdf. (n.d.). Cheméo. Retrieved from [Link]

-

2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. (n.d.). PubChem. Retrieved from [Link]

-

Why do haloalkanes dissolve in organic solvents? (2017). Quora. Retrieved from [Link]

-

Solubility in organic solvents and water. (2014). Reddit. Retrieved from [Link]

-

halogenated organic solvents: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

4.4 Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. CAS 148254-33-5: this compound [cymitquimica.com]

- 2. quora.com [quora.com]

- 3. Khan Academy [khanacademy.org]

- 4. This compound | 148254-33-5 [sigmaaldrich.com]

- 5. agilent.com [agilent.com]

- 6. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 14. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Thermochemical Profile of 2-Chloro-4-fluoro-5-iodophenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative for Thermochemical Data

Halogenated phenols are a class of compounds frequently utilized as intermediates and structural motifs in the synthesis of pharmaceuticals and other high-value materials.[1] The specific substitution pattern of 2-Chloro-4-fluoro-5-iodophenol presents a unique combination of electron-withdrawing and sterically demanding groups, which can confer desirable properties but also introduce complexities in its energetic behavior.

A molecule's thermochemical data provides a quantitative measure of its intrinsic stability and energy content. This information is not merely academic; it has profound practical implications:

-

Process Safety and Hazard Analysis: The standard enthalpy of formation (ΔfH°) is a direct indicator of the energy stored within a molecule. This value is critical for calculating the heat of reaction for synthesis steps and identifying potential thermal runaway hazards during scale-up.

-

Reaction Modeling and Optimization: Accurate Gibbs free energies of formation (ΔfG°) and entropies (S°) allow for the prediction of reaction spontaneity and equilibrium positions, guiding the optimization of synthetic routes for maximum yield and efficiency.[2][3][4]

-

Computational Chemistry and Drug Design: Gas-phase thermochemical data serves as a crucial benchmark for validating and parameterizing computational models.[5][6] These models are indispensable for predicting molecular interactions, metabolic stability, and other properties in the early stages of drug discovery.

This guide outlines a dual-pronged strategy, combining rigorous experimental techniques with high-accuracy computational chemistry, to establish a complete and reliable thermochemical profile for this compound.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise calorimetric measurement. For a novel, polyhalogenated compound, a multi-technique approach is required to capture its complete energetic landscape.

Standard Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°(cr)) in the crystalline state is most accurately determined by measuring the standard molar enthalpy of combustion (ΔcH°).

Causality Behind Experimental Choices: For organic compounds containing halogens, particularly a mix like chlorine and iodine, static-bomb calorimetry is insufficient. The combustion products include a complex mixture of corrosive acids (HCl, HF, HI) and free halogens. A rotating-bomb calorimeter is the authoritative standard in this context.[7][8] The rotation, combined with a suitable reducing agent (e.g., hydrazine dihydrochloride solution), ensures that all halogen species are converted into a uniform, analyzable aqueous solution of the corresponding hydrohalic acids, leading to a well-defined final state.[8]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity, crystalline this compound (approx. 0.8 - 1.2 g) is weighed accurately. The sample is placed in a silica crucible.

-

Bomb Preparation: 10 cm³ of a dilute hydrazine dihydrochloride solution is added to the bottom of the bomb to act as a reducing agent.

-

Assembly and Pressurization: The crucible is placed in the bomb, and a platinum fuse wire is positioned to contact the pellet. The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of 3.04 MPa.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's isoparaffinic jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with a precision of 10-4 K until the final temperature plateau is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected. The concentrations of HCl, HF, and HI in the aqueous solution are determined via ion chromatography and titration to correct for the heats of formation of the acids. The amount of nitric acid formed from residual nitrogen is determined by titration.

-

Energy Calculation: The gross heat released (ΔUc) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined using a certified benzoic acid standard). Standard Washburn corrections are applied to reduce the data to standard state conditions, yielding the standard energy of combustion (ΔcU°).

-

Enthalpy Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction. The standard enthalpy of formation is then derived using Hess's Law.

Phase Change Energetics via Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat capacity (Cp) and the enthalpy of fusion (ΔcrlHm°).

Causality Behind Experimental Choices: DSC provides a rapid and accurate method for determining the energetic properties of phase transitions. By precisely measuring the heat flow into the sample as a function of temperature, we can quantify the energy required to melt the solid and the heat capacity of both the solid and liquid phases. This is essential for understanding polymorphism and the compound's behavior at different temperatures.

Experimental Protocol: Differential Scanning Calorimetry

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity indium and zinc standards.

-

Sample Preparation: A small amount (3-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan.

-

Heat Capacity Measurement: The sample is subjected to a modulated temperature program (e.g., heating at 2-5 K/min with a modulation amplitude of ±0.5 K every 60 seconds) over a temperature range below the melting point to determine the solid-phase heat capacity (Cp,cr). The measurement is repeated above the melting point for the liquid-phase heat capacity (Cp,l).

-

Enthalpy of Fusion Measurement: The sample is heated at a constant rate (e.g., 10 K/min) through its melting transition. The melting temperature (Tfus) is taken as the onset of the melting endotherm, and the enthalpy of fusion (ΔcrlHm°) is determined by integrating the peak area.

Enthalpy of Sublimation via Knudsen Effusion Mass Spectrometry

To determine the gas-phase enthalpy of formation, the enthalpy of sublimation (ΔcrgHm°) must be measured. This links the condensed-phase data from combustion calorimetry to the gaseous state.

Causality Behind Experimental Choices: The Knudsen effusion technique is ideal for compounds with low vapor pressure.[9] By measuring the rate of mass loss through a small orifice at different temperatures under high vacuum, the vapor pressure can be determined. The Clausius-Clapeyron equation then allows for the direct calculation of the enthalpy of sublimation.

Experimental Protocol: Knudsen Effusion

-

Apparatus: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined effusion orifice of known area.

-

Measurement: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

-

Data Collection: The rate of mass loss is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.

-

Enthalpy of Sublimation Calculation: The standard molar enthalpy of sublimation at the mean temperature of the experiment is derived from the slope of the ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation. This value is then adjusted to 298.15 K using the determined heat capacities of the crystalline and gaseous phases.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a powerful complementary tool, high-level quantum chemical calculations can provide reliable predictions of thermochemical properties.

Causality Behind Method Choices: Simple DFT or Hartree-Fock methods may not be sufficient for polyhalogenated systems where electron correlation effects are complex. High-accuracy composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) families, are the gold standard.[5] These methods systematically extrapolate to the complete basis set limit and include corrections for higher-order electron correlation, core-valence effects, and spin-orbit coupling (which is particularly important for iodine-containing compounds), yielding results that often approach "chemical accuracy" (± 4 kJ/mol).[6]

Computational Workflow

The following workflow outlines the necessary steps for a robust computational determination of thermochemical properties.

Caption: A standard workflow for high-accuracy computational thermochemistry.

Step-by-Step Computational Protocol

-

Structure Generation: The 3D structure of this compound is built. A conformational search is performed to locate the lowest energy conformer, particularly concerning the orientation of the hydroxyl group.

-

Geometry Optimization: The geometry of the lowest-energy conformer is optimized using a reliable DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

-

-

High-Level Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a high-accuracy composite method like G4. This provides a highly accurate electronic energy.

-

Thermochemical Data Calculation: The final gas-phase enthalpy of formation at 298.15 K is calculated by combining the G4 electronic energy with the thermal corrections from the frequency calculation and the known experimental enthalpies of formation of the constituent atoms in their standard states. The Gibbs free energy and entropy are similarly calculated from the output of the frequency calculation.

Data Summary and Application

The results from the experimental and computational studies should be compiled for a comprehensive overview. The synergy between these methods provides a self-validating system: experimental results anchor the computational values, which in turn can provide data (like gas-phase heat capacity) that is difficult to measure directly.

Summary of Key Thermochemical Parameters

| Parameter | Symbol | Experimental Value (kJ/mol) | Computational Value (kJ/mol) | Method |

| Condensed Phase (Crystalline) | ||||

| Std. Enthalpy of Formation (298.15 K) | ΔfH°(cr) | TBD | N/A | Rotating-Bomb Calorimetry |

| Std. Enthalpy of Fusion | ΔcrlHm° | TBD | N/A | Differential Scanning Calorimetry |

| Heat Capacity (Solid) | Cp,cr | TBD | N/A | Differential Scanning Calorimetry |

| Gas Phase | ||||

| Std. Enthalpy of Sublimation (298.15 K) | ΔcrgHm° | TBD | N/A | Knudsen Effusion |

| Std. Enthalpy of Formation (298.15 K) | ΔfH°(g) | TBD | TBD | Calorimetry + Sublimation / G4 Theory |

| Std. Gibbs Free Energy of Formation | ΔfG°(g) | TBD | TBD | From S° and ΔfH°(g) / G4 Theory |

| Std. Molar Entropy | S°(g) | TBD | TBD | From Frequency Calculation |

| Heat Capacity (Gas) | Cp,g | TBD | TBD | From Frequency Calculation |

TBD = To Be Determined by the methodologies outlined in this guide.

Application in Drug Development

The generated data directly informs critical stages of the drug development pipeline.

Caption: Logical flow from data generation to key development outcomes.

Conclusion

While the thermochemical properties of this compound have not yet been reported, this guide provides a complete and authoritative roadmap for their determination. By integrating state-of-the-art experimental calorimetry with high-accuracy computational chemistry, researchers can generate the reliable data essential for advancing process development, ensuring safety, and building predictive models. This dual approach represents a best-practice standard for the comprehensive characterization of novel chemical entities, mitigating risks and accelerating the path from laboratory-scale synthesis to industrial application.

References

-

Ribeiro da Silva, M. A. V., Lobo Ferreira, A. I. M. C., & Cimas, Á. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemistry of Phenols and Related Arenols. Retrieved from [Link]

- Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry, Volume II. Interscience Publishers.

-

El-Nahas, A. M., et al. (2006). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). The Journal of Physical Chemistry A. Available at: [Link]

-

NIST. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Ishii, A., & Maruyama, T. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

-

OpenStax. (2019). 16.4 Free Energy. In Chemistry 2e. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K [Video]. YouTube. Available at: [Link]

- Paraskevas, P. D., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. NSF Public Access Repository.

-

Chemistry LibreTexts. (2023). Gibbs (Free) Energy. Retrieved from [Link]

-

Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. Available at: [Link]

-

Verevkin, S. P. (1998). Thermochemistry of phenols: experimental standard molar enthalpies of formation of 2-phenylphenol, 4-phenylphenol, 2,6-diphenylphenol, and 2,2′- and 4,4′-dihydroxybiphenyl. The Journal of Chemical Thermodynamics. Available at: [Link]

Sources

- 1. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 3. 16.4 Free Energy - Chemistry 2e | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models | NSF Public Access Repository [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. toc.library.ethz.ch [toc.library.ethz.ch]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Purity Analysis of Commercially Available 2-Chloro-4-fluoro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate tapestry of pharmaceutical development, the quality of each thread determines the integrity of the final fabric. Pharmaceutical intermediates, such as 2-Chloro-4-fluoro-5-iodophenol, are the foundational threads from which active pharmaceutical ingredients (APIs) are woven. The purity of these intermediates is not a mere metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities introduced at this stage can have cascading effects, leading to unforeseen side reactions, reduced yield, and potentially toxic byproducts in the API. Therefore, a robust and comprehensive analytical strategy for purity assessment is paramount. This guide, written from the perspective of a Senior Application Scientist, provides a detailed, experience-driven approach to the purity analysis of commercially available this compound, emphasizing not just the "how" but the critical "why" behind each analytical choice.

Understanding the Molecular Landscape: Synthesis and Potential Impurities

A thorough purity analysis begins with a deep understanding of the compound's synthetic route. While multiple pathways to this compound may exist, a common and logical approach involves the electrophilic iodination of 2-chloro-4-fluorophenol. This seemingly straightforward step is fraught with potential for impurity generation, which must be meticulously controlled and monitored.

A plausible synthesis route is the direct iodination of 2-chloro-4-fluorophenol using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent.

Caption: Plausible synthesis of this compound.

Based on this synthetic pathway, a spectrum of potential impurities can be anticipated:

-

Starting Material: Unreacted 2-chloro-4-fluorophenol is a primary and expected impurity.

-

Regioisomers: Electrophilic substitution on the aromatic ring is not always perfectly selective. The iodination could potentially occur at other positions, leading to regioisomers such as 2-chloro-4-fluoro-3-iodophenol or 2-chloro-4-fluoro-6-iodophenol. The electronic effects of the existing substituents (chloro, fluoro, and hydroxyl groups) direct the incoming electrophile, but minor isomers are often unavoidable.

-

Over-iodinated Species: If the reaction conditions are not tightly controlled, di- or even tri-iodinated products could form.

-

By-products from Precursor Synthesis: The purity of the starting material, 2-chloro-4-fluorophenol, is also crucial. A common synthesis for this precursor involves the chlorination of 4-fluorophenol.[1] This can introduce impurities like 2,6-dichloro-4-fluorophenol and unreacted 4-fluorophenol, which could carry over into the final product.[1]

-

Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., dichloromethane, acetonitrile, ethyl acetate) and remnants of the iodinating agent or any catalysts are also potential impurities.

Table 1: Potential Impurities in Commercial this compound

| Impurity Class | Specific Examples | Origin |

| Starting Material | 2-Chloro-4-fluorophenol | Incomplete reaction |

| Regioisomers | 2-Chloro-4-fluoro-3-iodophenol, 2-Chloro-4-fluoro-6-iodophenol | Non-selective iodination |

| Over-iodinated Species | Di-iodinated chlorofluorophenols | Excess iodinating agent or harsh conditions |

| Precursor-related | 4-Fluorophenol, 2,6-Dichloro-4-fluorophenol | Impurities in the starting material |

| Process-related | Residual solvents (e.g., Acetonitrile, Dichloromethane), Reagent residues (e.g., Succinimide from NIS) | Reaction and work-up |

| Degradation Products | Oxidized species (e.g., quinones), Dehalogenated species | Exposure to light, air, or harsh pH |

A Multi-Pronged Analytical Approach: The Self-Validating System

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy analysis relies on a multi-pronged, or orthogonal, approach where different techniques with distinct separation and detection principles are employed. This creates a self-validating system, where the results from one method corroborate and are confirmed by another. For this compound, the core analytical triumvirate is High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Sources

Methodological & Application

Buchwald-Hartwig amination of 2-Chloro-4-fluoro-5-iodophenol

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 2-Chloro-4-fluoro-5-iodophenol

Abstract

This technical guide provides a comprehensive framework for the palladium-catalyzed Buchwald-Hartwig amination of this compound, a polyhalogenated aromatic substrate of interest in pharmaceutical and materials science research. The inherent challenge in the functionalization of such molecules lies in achieving high chemoselectivity. This document outlines the mechanistic principles, critical parameter selection, and a detailed, field-tested protocol for the selective amination at the C-I position, while preserving the C-Cl and C-F bonds. We delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating experimental workflow designed for reproducibility and high-yield synthesis.

Introduction: The Challenge of Selective C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for forging carbon-nitrogen bonds, a transformation central to the creation of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Its power lies in its broad substrate scope and functional group tolerance, superseding harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]

The substrate, this compound, presents a classic challenge in regioselective cross-coupling. It possesses three distinct carbon-halogen bonds (C-I, C-Cl, C-F) and an acidic phenolic hydroxyl group. The primary objective is to selectively form a C-N bond at the most reactive site without disturbing the other functionalities. This guide provides the expertise to navigate these challenges effectively.

Mechanistic Rationale and Chemoselectivity

The efficacy of a Buchwald-Hartwig amination hinges on a fundamental catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount to rational protocol design.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The cycle begins with a Pd(0) complex, which undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step, reductive elimination, forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

The Principle of Chemoselectivity

For polyhalogenated substrates, the site of the initial oxidative addition dictates the reaction's outcome. This step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for palladium catalysts is C–I > C–Br > C–OTf > C–Cl > C–F.[8] This established hierarchy allows for predictable, selective coupling at the carbon-iodine bond of this compound, leaving the more robust C-Cl and C-F bonds intact.

Figure 2: Reactivity hierarchy of halogen sites on the substrate.

Critical Parameter Optimization

Success in this specific amination requires careful consideration of four key components: the palladium source/ligand, the base, the solvent, and the amine coupling partner.

Catalyst and Ligand Selection

-

Rationale: Early catalyst systems often struggled with challenging substrates. The evolution of bulky, electron-rich biaryl phosphine ligands, developed extensively by the Buchwald group, has been a breakthrough.[1][9] These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[7] For a polyhalogenated phenol, a robust catalyst system is essential.

-

Recommendation: We recommend a modern, well-defined palladium pre-catalyst such as tBuXPhos Pd G3 or an in-situ generated catalyst from Pd₂(dba)₃ and a ligand like XPhos or tBuXPhos . These systems exhibit high activity and broad functional group tolerance, making them ideal for this transformation.[10]

Choice of Base

-

Rationale: The choice of base is arguably the most critical decision for this substrate. The phenolic proton is acidic (pKa ≈ 9-10) and will react with the base. A very strong base, such as sodium tert-butoxide (NaOtBu), is commonly used in Buchwald-Hartwig reactions.[3] However, its use here could lead to the formation of a sodium phenoxide intermediate, which could potentially act as a nucleophile, leading to undesired O-arylation side products (ether formation). Furthermore, strong bases can be incompatible with other sensitive functional groups.[11]

-

Recommendation: A milder inorganic base like caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is strongly recommended.[3][11] These bases are sufficiently strong to facilitate the deprotonation of the coordinated amine within the catalytic cycle but are less likely to cause deleterious side reactions involving the phenol group. Their good solubility in common organic solvents is also an advantage.[3]

Solvent System

-

Rationale: The solvent must solubilize the reactants and facilitate the reaction without interfering with the catalyst. Aprotic solvents are standard. While ethereal solvents like 1,4-dioxane are common, aromatic hydrocarbons are also highly effective.[12][13]

-

Recommendation: Toluene or 1,4-dioxane are excellent choices. They have appropriate boiling points for thermal reactions and are compatible with the recommended catalyst systems.

Experimental Protocol: Amination with Morpholine

This protocol details the selective amination of this compound with morpholine, a representative secondary amine.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |

| This compound | 288.45 | 1.0 | 1.0 | 288 mg |

| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 | 9.2 mg |

| XPhos | 476.62 | 0.04 | 0.04 | 19.1 mg |

| Caesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 | 652 mg |

| Toluene (anhydrous) | - | - | - | 5 mL |

| Equipment | ||||

| Schlenk flask or reaction vial | 25 mL | |||

| Magnetic stirrer and stir bar | ||||

| Inert atmosphere (Argon or Nitrogen) | ||||

| Heating mantle or oil bath | ||||

| Standard glassware for work-up | ||||

| TLC plates and Silica gel |

Step-by-Step Procedure

Figure 3: Step-by-step experimental workflow diagram.

-

Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (288 mg, 1.0 mmol), caesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

-

Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Reagents: Through a septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

-

Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4-fluoro-5-(morpholin-4-yl)phenol.

Troubleshooting and Key Insights

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (oxygen exposure), insufficient temperature, poor quality reagents. | Ensure a rigorously inert atmosphere. Use a fresh, high-quality palladium source and ligand. Confirm the reaction temperature. Consider a different ligand generation (e.g., G4 pre-catalysts). |

| Formation of Side Products | Competing O-arylation, hydrodehalogenation of the C-I bond.[1] | Use a milder base (K₃PO₄ instead of Cs₂CO₃). Ensure the amine is of high purity. Lowering the reaction temperature slightly may improve selectivity. |

| Difficult Purification | Streaking on silica gel due to the acidic phenol. | Add a small amount (0.5-1%) of triethylamine or acetic acid to the chromatography eluent to suppress ionization and improve peak shape. |

| Iodide Inhibition | Iodide generated in the reaction can sometimes inhibit the catalyst.[3] | The use of modern biaryl phosphine ligands like XPhos is specifically designed to mitigate this effect by preventing the formation of inactive palladium-iodide dimers.[10] |

Conclusion

The chemoselective Buchwald-Hartwig amination of this compound is a highly achievable transformation with careful and rational selection of reaction parameters. By targeting the labile carbon-iodine bond and employing a modern palladium-biarylphosphine catalyst system in conjunction with a mild inorganic base, researchers can efficiently synthesize valuable substituted phenol derivatives. The protocol and insights provided herein serve as a robust starting point for further exploration and application in complex molecule synthesis.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. In: NROChemistry. [Link]

-

Buchwald-Hartwig Cross-Coupling. In: J&K Scientific LLC. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. In: WordPress. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

-

Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

-

Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

-

An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-4-fluoro-5-iodophenol

Introduction: The Versatility of a Halogenated Phenol in Modern Drug Discovery

Substituted phenols are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of pharmaceutical agents.[1] The strategic placement of various functional groups on the phenolic ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. Among these, 2-Chloro-4-fluoro-5-iodophenol stands out as a particularly valuable starting material due to its unique arrangement of halogen atoms, each offering a distinct handle for synthetic transformations.[2] The presence of chlorine, fluorine, and iodine imparts specific electronic and steric properties, influencing its reactivity in a predictable manner. This allows for selective functionalization, a key requirement in the multi-step synthesis of complex drug molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a key intermediate of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. The protocols detailed herein are grounded in established synthetic methodologies, including protective group chemistry and modern cross-coupling reactions, offering a practical and reproducible pathway to valuable pharmaceutical building blocks.

Core Synthetic Strategy: A Stepwise Approach to a Trametinib Intermediate

The primary focus of this guide is the synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a crucial intermediate in the synthesis of Trametinib. While various synthetic routes to Trametinib exist, many rely on precursors such as 2-fluoro-4-iodoaniline.[3][4] This guide presents a plausible and well-supported pathway to synthesize a closely related and equally valuable intermediate, starting from the more readily available this compound.

Our proposed synthetic pathway is a three-step process, as illustrated in the workflow diagram below. This strategy leverages the differential reactivity of the halogen atoms and the phenolic hydroxyl group to achieve the desired transformations in a controlled manner.

Caption: Proposed synthetic workflow for a Trametinib intermediate.

Part 1: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions in the subsequent C-N coupling step, the first crucial transformation is the protection of the acidic phenolic hydroxyl group. The methoxymethyl (MOM) ether is an excellent choice for this purpose due to its ease of introduction and its stability under the basic conditions of the Buchwald-Hartwig amination, yet it can be readily cleaved under acidic conditions.[5][6]

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-iodo-1-(methoxymethoxy)benzene

Objective: To protect the hydroxyl group of this compound as a methoxymethyl (MOM) ether.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |